

Molecular weight and formula of Ethyl 2-cyano-3-(4-methylphenyl)acrylate

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Compound of Interest

Compound Name: Ethyl 2-cyano-3-(4-methylphenyl)acrylate

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An In-depth Technical Guide to **Ethyl 2-cyano-3-(4-methylphenyl)acrylate**

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-cyano-3-(4-methylphenyl)acrylate**, a versatile organic compound with significant applications in materials science and synthetic chemistry. We will delve into its fundamental physicochemical properties, detailed synthesis protocols based on the Knoevenagel condensation, and robust methods for its structural characterization. The guide elucidates its role as an intramolecular charge-transfer (ICT) molecule, a property that makes it a valuable building block for organic nanostructures. Furthermore, its utility as a precursor for synthesizing biologically relevant heterocyclic compounds is explored. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: A Multifaceted Cyanoacrylate

Ethyl 2-cyano-3-(4-methylphenyl)acrylate, with CAS Number 2017-88-1, is an α -cyanoacrylate derivative that stands out due to its unique electronic structure.^{[1][2][3]} It is classified as a Donor- π -Acceptor (D- π -A) molecule, a class of compounds known for their

interesting optical and electronic properties. In this structure, the electron-donating p-tolyl (4-methylphenyl) group is conjugated through a π -system (the acrylate double bond) to strong electron-accepting groups, namely the cyano (-CN) and ester (-COOEt) moieties.[4] This inherent electronic asymmetry facilitates intramolecular charge transfer (ICT) upon photoexcitation, making it a subject of interest for developing advanced organic materials.[4]

Beyond its applications in materials science, this compound serves as a key intermediate in organic synthesis. The electron-deficient nature of its double bond makes it an excellent Michael acceptor, enabling the construction of more complex molecular architectures, including various heterocyclic systems with potential pharmacological activity.[5] This guide provides the necessary technical details to synthesize, characterize, and effectively utilize this valuable chemical building block.

Physicochemical and Structural Properties

The identity and purity of **Ethyl 2-cyano-3-(4-methylphenyl)acrylate** are established through its distinct physicochemical properties. The compound is typically a white solid at room temperature.[4] A summary of its core properties is presented in Table 1.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₃ NO ₂	[1][3][6]
Molecular Weight	215.25 g/mol	[1][3][7]
CAS Number	2017-88-1	[1][2][3]
IUPAC Name	Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate	[2]
Appearance	White Solid	[4]
Synonyms	Ethyl 2-cyano-3-(p-tolyl)acrylate, α -Cyano-4-methylbenzeneacrylic acid ethyl ester	[2][7]

Structurally, the molecule's geometry is critical to its function. X-ray crystallography studies have confirmed that the molecule possesses excellent coplanarity between the p-tolyl ring and the acrylate C=C double bond, which enhances the delocalization of the π -electron system.^[4] This planarity is a key factor in enabling efficient intramolecular charge transfer. It is also noteworthy that the compound can exist in at least two different monoclinic polymorphs, which exhibit different molecular packing in the crystal lattice.^{[4][8]}

Synthesis and Mechanistic Insights

The most common and efficient synthesis of **Ethyl 2-cyano-3-(4-methylphenyl)acrylate** is achieved via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde (or ketone) with a compound containing an active methylene group.

Rationale for Method Selection

The Knoevenagel condensation is selected for its high efficiency and reliability. The reaction proceeds by activating the ethyl cyanoacetate with a weak base, which is sufficient to deprotonate the acidic α -carbon (pKa ~11). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde (p-tolualdehyde). The use of a relatively weak base like ammonium acetate is crucial; it provides a catalytic amount of acetate and ammonia in equilibrium, which facilitates the reaction without causing unwanted side reactions like hydrolysis of the ester group.

Detailed Experimental Protocol

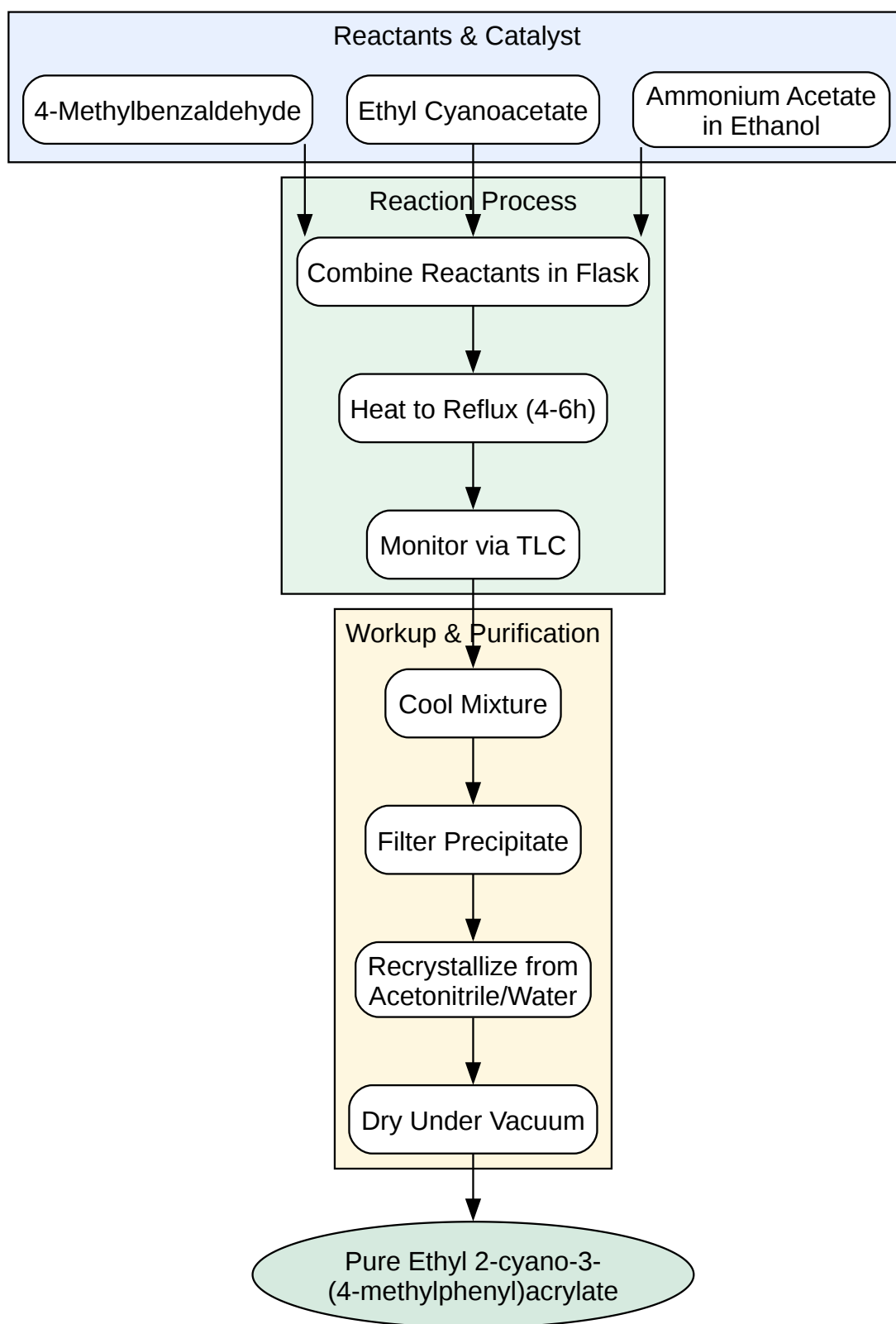
Materials:

- 4-methylbenzaldehyde (p-tolualdehyde)
- Ethyl cyanoacetate
- Ammonium acetate (catalyst)
- Ethanol (solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 4-methylbenzaldehyde (1.0 eq), ethyl cyanoacetate (1.05 eq), and ammonium acetate (0.4 eq).^[4]
- Add ethanol as the solvent (approx. 5-6 mL per gram of aldehyde).
- Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane:ethyl acetate 8:2 mobile phase). The reaction is typically complete within 4-6 hours.^[4]^[9]
- Upon completion, cool the reaction mixture. The crude product often precipitates out of the solution.
- Filter the solid precipitate and wash it with cold ethanol or an ethanol/water mixture to remove unreacted starting materials and catalyst.^[4]
- For further purification, recrystallize the crude product from a suitable solvent system, such as an acetonitrile/water mixture.^[4]
- Dry the purified white solid under vacuum to obtain the final product. Yields are typically high, often exceeding 90%.^[4]

Synthesis Workflow Diagram



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Caption: Knoevenagel condensation workflow for synthesis.

Structural Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques is employed for this purpose.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides definitive structural information. Expected signals include a singlet for the methyl protons of the tolyl group (~2.40 ppm), a triplet and quartet for the ethyl ester protons (~1.31 and 4.32 ppm, respectively), doublets for the aromatic protons on the tolyl ring (~7.41 and 7.98 ppm), and a key singlet for the vinyl proton (~8.35 ppm).[4] The downfield shift of the vinyl proton is indicative of its electron-deficient environment.
- **¹³C NMR Spectroscopy:** The carbon spectrum will show distinct peaks for the methyl carbon (~21 ppm), ethyl carbons (~14 and 62 ppm), the carbons of the aromatic ring, the vinyl carbons, the highly deshielded ester carbonyl carbon (~162 ppm), and the nitrile carbon (~116 ppm).[4]
- **FT-IR Spectroscopy:** Infrared spectroscopy is used to identify key functional groups. Characteristic absorption bands include a strong, sharp peak for the nitrile (C≡N) stretch around 2220 cm⁻¹, a strong peak for the ester carbonyl (C=O) stretch around 1716 cm⁻¹, and bands corresponding to the C=C double bond and aromatic ring stretches in the 1600-1440 cm⁻¹ region.[9]
- **Mass Spectrometry:** This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 215.25.

Applications in Research and Development

The unique D-π-A structure of **Ethyl 2-cyano-3-(4-methylphenyl)acrylate** makes it a valuable component in both materials science and synthetic chemistry.

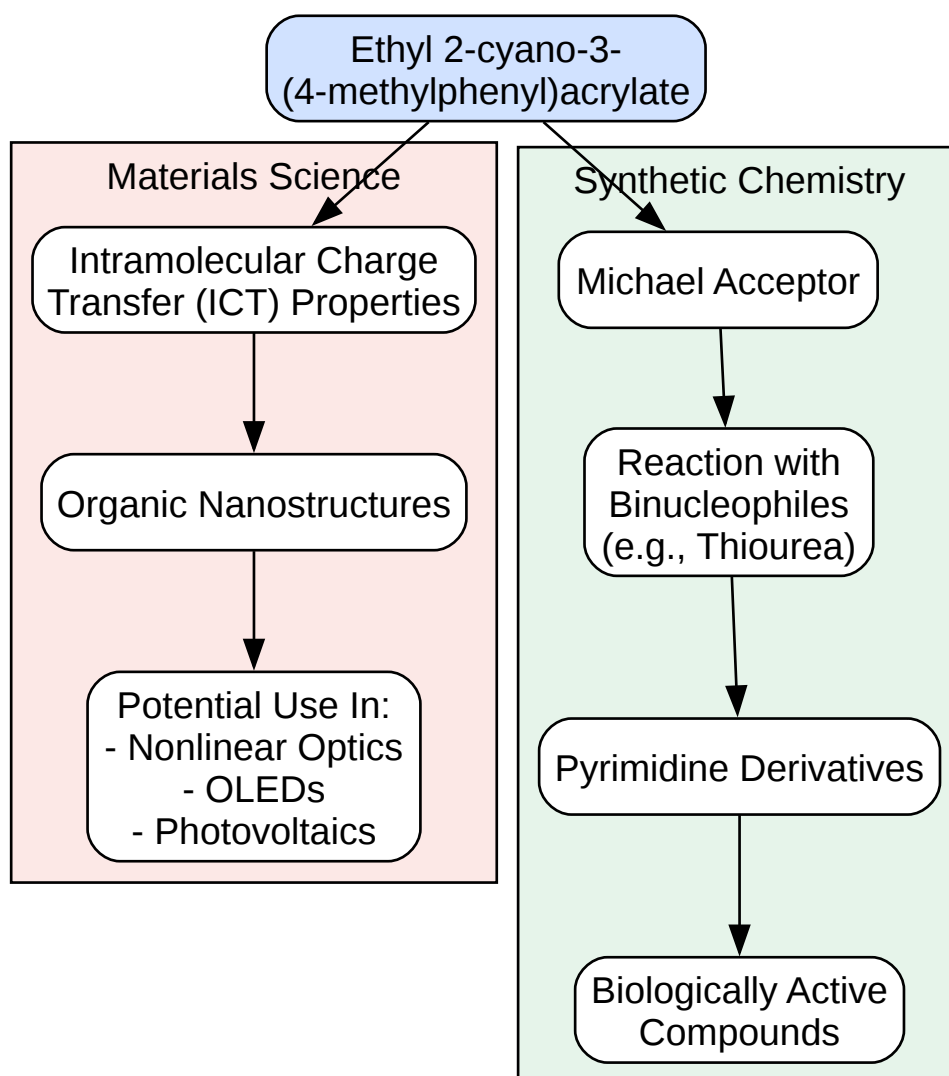
Precursor for Organic Nanomaterials

As an intramolecular charge-transfer (ICT) molecule, it can be used as a building block to construct one-, two-, or three-dimensional organic nanostructures.[4] These materials are of interest for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and

photovoltaics, where the ability to control charge separation and transport at the molecular level is critical.

Intermediate in Heterocyclic Synthesis

The activated double bond in the acrylate backbone is highly susceptible to nucleophilic attack, particularly in Michael addition reactions. This reactivity is exploited to synthesize a variety of heterocyclic compounds. For example, it can react with binucleophiles like thiourea to form substituted pyrimidine derivatives, a class of compounds known for a wide range of biological activities, including antiviral and anticancer properties.[5]



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Caption: Key application pathways for the title compound.

Safety, Handling, and Storage

Proper handling of **Ethyl 2-cyano-3-(4-methylphenyl)acrylate** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If handling the powder outside of a fume hood, respiratory protection may be necessary.[2]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents and sources of ignition.[2]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists.[2]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[2]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2]

Conclusion

Ethyl 2-cyano-3-(4-methylphenyl)acrylate is more than a simple chemical; it is a highly functionalized molecule with a well-defined structure-property relationship. Its straightforward,

high-yield synthesis via Knoevenagel condensation makes it readily accessible. The D- π -A architecture provides a foundation for developing novel organic electronic materials, while its reactivity as a Michael acceptor secures its role as a versatile intermediate for constructing complex, biologically relevant molecules. Adherence to established protocols for synthesis, characterization, and safe handling will enable researchers to fully exploit the potential of this valuable compound.

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